rac-TAK-875

Description

Contextualization of GPR40/FFAR1 Agonists in Metabolic Research

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target in the field of metabolic research, particularly for type 2 diabetes mellitus (T2DM). nih.govdntb.gov.ua GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids (FFAs). nih.govnih.gov The activation of GPR40 by FFAs has been shown to augment glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov This mechanism is glucose-dependent, meaning it primarily enhances insulin secretion only when blood glucose levels are elevated. nih.govnih.gov

This glucose-dependent action makes GPR40 agonists an attractive potential therapeutic option, as they could theoretically improve glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas. nih.gov The scientific pursuit of synthetic GPR40 agonists is driven by the goal of harnessing this physiological pathway to develop new treatments for T2DM. nih.gov Researchers have developed various chemical classes of GPR40 agonists, with compounds like TAK-875 and AMG 837 advancing into clinical trials. nih.govnih.gov The overarching goal of this research is to create potent and selective agonists that can effectively manage hyperglycemia by modulating the body's natural insulin response to glucose. nih.govnih.gov

Significance of rac-TAK-875 as a Research Compound

This compound (fasiglifam) holds particular significance in the study of GPR40-mediated pathways. It was developed as a potent, selective, and orally bioavailable GPR40 agonist. nih.govnih.gov Its journey through extensive preclinical and clinical research, including reaching Phase III trials, provided a critical proof-of-concept for the therapeutic potential of GPR40 agonism in managing T2DM. nih.govplos.org Studies demonstrated that TAK-875 could significantly improve glycemic control in patients with T2DM. nih.govfigshare.comnih.gov

The compound's mechanism of action was elucidated as an "ago-allosteric modulator," meaning it acts not only as a direct agonist but also positively cooperates with endogenous FFAs to enhance its effect on the FFAR1 receptor. nih.govdrugbank.com This dual action was a key finding in understanding its potent pharmacological effects. nih.gov Furthermore, the challenges encountered during its development, which ultimately led to the termination of its clinical trials, have been equally significant for the scientific community. nih.govevotec.com These challenges spurred extensive academic inquiry into the specific molecular interactions and metabolic pathways associated with TAK-875, providing invaluable lessons for the development of future GPR40 agonists and highlighting critical areas for investigation in this drug class. plos.orgnih.govresearchgate.net

Scope of Academic Inquiry into this compound Research

The academic investigation into this compound has been multifaceted, covering its fundamental mechanism of action, its physiological effects in various models, and the specific attributes related to its metabolic fate.

Mechanism of Action: Research has confirmed that TAK-875 enhances insulin secretion in a strictly glucose-dependent manner in both rat and human pancreatic islets. nih.gov This effect is mediated by an increase in intracellular calcium concentrations ([Ca²⁺]i) in β-cells following GPR40 activation. nih.govnih.govnih.gov Studies using FFAR1-knockout mice confirmed that the insulin-secreting effects of TAK-875 are entirely dependent on the presence of the GPR40 receptor. nih.govdrugbank.com

Preclinical and In Vitro Findings: In preclinical studies using diabetic rat models, TAK-875 demonstrated the ability to improve both postprandial and fasting hyperglycemia. nih.govnih.gov Long-term studies in Zucker diabetic fatty (ZDF) rats showed that TAK-875 could delay the progression of diabetes. nih.govnih.gov When used in combination with metformin (B114582), an additive improvement in glycemic control and preservation of β-cell function was observed. nih.govnih.gov

Data Tables

Table 1: Selected Preclinical Research Findings for TAK-875

| Parameter | Model System | Key Finding | Reference |

|---|---|---|---|

| Glucose Lowering | Wistar fatty rats (OGTT) | Reduced blood glucose excursion with a minimum effective dose of 1 mg/kg. | nih.gov |

| Insulin Secretion | Wistar fatty rats (OGTT) | Augmented insulin secretion in a dose-dependent manner. | nih.gov |

| Glycemic Control | Zucker diabetic fatty (ZDF) rats | 6-week treatment significantly decreased glycosylated hemoglobin (GHb). | nih.gov |

| β-cell Function | Zucker diabetic fatty (ZDF) rats | Combination with metformin maintained pancreatic insulin content and preserved islet morphology. | nih.govnih.gov |

Table 2: Efficacy Results from a Phase III Clinical Trial (24 Weeks)

| Treatment Group | Mean Change from Baseline in HbA1c | Percentage of Patients Achieving HbA1c <6.9% | Reference |

|---|---|---|---|

| Fasiglifam (B1672068) 25 mg | -0.57% | 30.2% | nih.gov |

| Fasiglifam 50 mg | -0.83% | 54.8% | nih.gov |

Structure

2D Structure

3D Structure

Properties

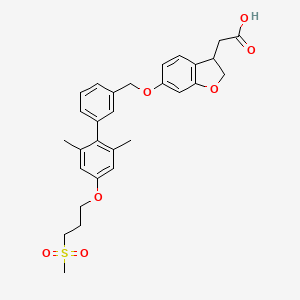

IUPAC Name |

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Rac Tak 875

GPR40/FFAR1 Agonism by rac-TAK-875

This compound functions as a potent and selective agonist for the GPR40 receptor, a target crucial for regulating glucose homeostasis through its role in pancreatic beta cells and enteroendocrine L-cells.

Studies have characterized the binding affinity and potency of this compound for the human GPR40 receptor. The compound exhibits high binding affinity, with a reported Ki value of 38 nM for the human GPR40 receptor selleckchem.com. Its potency is further demonstrated by an EC50 value of 14 nM in human GPR40 expressing Chinese Hamster Ovary (CHO) cells, indicating a strong ability to activate the receptor at low concentrations selleckchem.comapexbt.com. In a FLIPR assay, the human EC50 was also reported as 0.014 µM cellagentech.com. This compound shows weaker affinity for the rat GPR40 receptor, with a Ki of 140 nM selleckchem.com. The compound also induces a concentration-dependent increase in intracellular inositol (B14025) monophosphate (IP) production in CHO cells expressing human GPR40, with an EC50 of 72 nM selleckchem.com.

Table 1: Receptor Binding Affinity and Potency of this compound for Human GPR40

| Parameter | Value (Human GPR40) | Assay/Cell Type | Reference |

| Ki | 38 nM | Binding affinity | selleckchem.com |

| EC50 | 14 nM | GPR40 expressing CHO cells | selleckchem.comapexbt.com |

| EC50 | 0.014 µM | FLIPR assay | cellagentech.com |

| EC50 (IP prod.) | 72 nM | CHO-hGPR40 cells | selleckchem.com |

A key characteristic of this compound is its high selectivity for GPR40/FFAR1. It displays significantly weaker affinity and potency for other members of the free fatty acid receptor family, including GPR41, GPR43, and GPR120. For these other receptors, this compound exhibits EC50 values greater than 10 µM, underscoring its specific targeting of GPR40 apexbt.comcellagentech.com.

Table 2: Selectivity of this compound for GPR40 over Other FFARs

| Receptor | EC50 Value | Reference |

| GPR40 | 14 nM | selleckchem.comapexbt.com |

| GPR41 | >10 µM | apexbt.comcellagentech.com |

| GPR43 | >10 µM | apexbt.comcellagentech.com |

| GPR120 | >10 µM | apexbt.comcellagentech.com |

Downstream Signaling Pathways Activated by this compound

Upon binding to GPR40, this compound initiates downstream signaling cascades, primarily involving the Gqα pathway, which ultimately leads to cellular responses such as insulin (B600854) secretion.

This compound is known to activate the Gqα signaling pathway. This activation is a critical step in its mechanism of action, mediating the receptor's effects on cellular function. Studies indicate that this compound specifically stimulates the Gqα-mediated signal pathway, distinguishing its signaling profile from some other GPR40 agonists that may also engage Gαs pathways e-dmj.org. The activation of the Gqα pathway by this compound has been linked to the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells nih.gov.

The activation of the Gqα pathway by GPR40 agonists typically leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. This compound's ability to activate this pathway is evidenced by its capacity to induce a concentration-dependent increase in intracellular inositol monophosphate (IP) production in cells expressing GPR40 selleckchem.com. The EC50 for this effect was determined to be 72 nM in CHO-hGPR40 cells, highlighting the compound's efficacy in stimulating this specific signaling event selleckchem.com.

Table 3: Intracellular Inositol Monophosphate Production by this compound

| Assay Parameter | Value (CHO-hGPR40 cells) | Reference |

| EC50 (IP Production) | 72 nM | selleckchem.com |

A key downstream effect of Gqα pathway activation is the modulation of intracellular calcium ([Ca2+]i) concentrations. Research indicates that this compound, by activating GPR40/FFAR1, increases intracellular calcium levels in pancreatic beta cells, particularly in the presence of glucose nih.gov. This calcium influx is essential for the glucose-dependent potentiation of insulin secretion. Furthermore, studies involving point mutations in FFAR1 have shown differential effects on the calcium influx activity induced by this compound and endogenous ligands like γ-linolenic acid, suggesting that these agonists may interact with distinct binding sites on the receptor, leading to varied calcium signaling dynamics plos.org. While the precise nature of calcium oscillations (e.g., frequency, amplitude) is not detailed quantitatively in the provided snippets, the augmentation of [Ca2+]i is a confirmed cellular response mediated by this compound's agonism.

Table 4: Intracellular Calcium Concentration Modulation by this compound

| Observation | Reference |

| Augments glucose-stimulated insulin secretion by increasing intracellular calcium concentrations ([Ca2+]i) in the presence of glucose. | nih.gov |

| Shows positive cooperativity with γ-linolenic acid in Ca2+ influx assays. | plos.org |

| Point mutations differentially affect Ca2+ influx activities, suggesting distinct binding sites. | plos.org |

Interactions of this compound with Endogenous Ligands and Ago-Allosteric Modulation

This compound functions as an agonist for GPR40, exhibiting high binding affinity with a Ki of 38 nM for the human receptor selleckchem.com. It demonstrates significantly higher potency compared to endogenous ligands like oleic acid, with an EC50 of 72 nM for inducing intracellular IP production in CHO cells expressing human GPR40, whereas oleic acid requires much higher concentrations (EC50 of 29.9 μM) selleckchem.com. This compound also displays excellent selectivity, showing little agonist potency towards other members of the FFA receptor family, with EC50 values greater than 10 μM apexbt.comcellagentech.comselleckchem.com.

Research indicates that this compound acts as an "ago-allosteric modulator" of FFAR1 plos.orgfrontiersin.orgnih.govresearchgate.net. This means it binds to an allosteric site on the receptor, distinct from the orthosteric binding site of endogenous FFAs, and enhances the receptor's response to these natural ligands through positive cooperativity plos.orgresearchgate.netresearchgate.netpnas.org. This mechanism suggests that this compound potentiates insulin secretion not only by direct activation but also by amplifying the effects of circulating FFAs, which are present after a meal nih.govplos.org. The binding of this compound stabilizes a conformation of GPR40 that facilitates G protein coupling pnas.org.

Influence on Protein Kinase C Activity

The activation of GPR40 by this compound leads to the activation of the Gαq signaling pathway nih.govresearchgate.netnih.govnih.govplos.org. This pathway involves the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG) researchgate.netnih.govnih.gov. DAG, in turn, activates Protein Kinase C (PKC) researchgate.netnih.govnih.govscholaris.carsc.org. Studies suggest that the DAG/PKC pathway activated by this compound augments downstream secretory mechanisms involved in insulin release, acting independently of calcium oscillations researchgate.netnih.govnih.gov. Specifically, this compound's signaling through Gαq has dual potentiating effects on glucose-stimulated insulin secretion (GSIS): IP3 amplifies glucose-induced calcium oscillations, while DAG/PKC augments secretory mechanisms researchgate.netnih.govnih.gov.

Glucose-Dependent Insulin Secretion Potentiation by this compound

A key pharmacological characteristic of this compound is its ability to potentiate glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner apexbt.comfrontiersin.orgnih.govnih.govresearchgate.netnih.goveasd.org. This means that the drug's effect on insulin release is most pronounced at higher glucose concentrations, mimicking the physiological response of pancreatic β-cells and thereby minimizing the risk of hypoglycemia apexbt.comfrontiersin.orgnih.govresearchgate.netnih.gov. In preclinical studies, this compound significantly improved glucose tolerance and augmented insulin secretion during oral glucose tolerance tests in diabetic rat models nih.govresearchgate.net. Notably, in fasted normal rats, this compound did not enhance insulin secretion or cause hypoglycemia, even at higher doses nih.govresearchgate.netmedchemexpress.com.

Mechanisms Underlying Glucose Dependency of this compound Action

The glucose dependency of this compound's action is intricately linked to the signaling cascade initiated by GPR40 activation within pancreatic β-cells. Upon activation by this compound, GPR40 couples to Gαq, leading to the activation of the phospholipase C (PLC) pathway, which generates IP3 and DAG nih.govpnas.orgresearchgate.netnih.govnih.govplos.org. IP3 triggers the release of calcium from intracellular stores, leading to increased intracellular calcium concentrations ([Ca2+]i) researchgate.netnih.govnih.govplos.org. This calcium influx, particularly when amplified by glucose-induced membrane depolarization, is crucial for insulin exocytosis researchgate.netnih.govnih.govplos.org. The glucose-dependent increase in intracellular calcium levels and the amplification of calcium oscillations induced by this compound are key to its glucose-dependent insulinotropic effect researchgate.netnih.govnih.gov. Furthermore, the DAG/PKC pathway contributes to augmenting the downstream secretory mechanisms, synergizing with calcium influx to enhance insulin release, particularly in the presence of glucose researchgate.netnih.govnih.gov.

Role in Pancreatic β-cell Function

This compound plays a significant role in enhancing pancreatic β-cell function by promoting insulin secretion in response to glucose apexbt.comfrontiersin.orgnih.govnih.govresearchgate.netnih.goveasd.org. Studies have shown that prolonged exposure to this compound did not impair glucose-stimulated insulin secretion, insulin content, or induce apoptosis in cytokine-sensitive β-cell lines, unlike prolonged exposure to FFAs which led to β-cell dysfunction and survival impairment nih.govresearchgate.net. In diabetic rat models, combination therapy with this compound and metformin (B114582) maintained pancreatic insulin content comparable to normal rats, suggesting a role in β-cell preservation nih.gov. Immunohistochemical analyses in these models revealed normal islet morphology and increased PCNA-positive cells, indicating enhanced proliferation or regeneration nih.gov.

Specificity of this compound Action on Glucagon (B607659) Secretion

A notable aspect of this compound's action is its specificity towards insulin secretion, with minimal impact on glucagon secretion nih.goveasd.orgnih.govdoi.org. Studies using isolated rat and human islets have demonstrated that while this compound effectively enhances glucose-induced insulin secretion in a glucose-dependent manner, it had no significant effect on glucagon secretion at various glucose concentrations nih.goveasd.org. This selective action on insulin secretion, without compromising the counter-regulatory role of glucagon, is considered a therapeutically advantageous feature that further contributes to the low risk of hypoglycemia associated with this compound frontiersin.orgnih.gov. In Zucker diabetic fatty rats, combination therapy with TAK-875 and metformin also did not affect pancreatic glucagon content nih.gov. However, one study noted a decrease in glucagon secretion with TAK-875 in clinical trials, although this was only significant at a higher dose compared to placebo doi.org.

Preclinical Pharmacological Investigations of Rac Tak 875

In Vitro Pharmacological Studies of rac-TAK-875

Cell-Based Assays for GPR40/FFAR1 Activation by this compound

The activation of GPR40/FFAR1 by this compound has been characterized using various cell-based assays. In Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (hGPR40), this compound demonstrated potent agonist activity. apexbt.comselleck.co.jp One key method involves measuring the increase in intracellular inositol (B14025) monophosphate (IP), a downstream signaling molecule of the Gqα pathway activated by GPR40. nih.gov In these assays, this compound produced a concentration-dependent increase in intracellular IP production in CHO-hGPR40 cells, with a reported EC50 value of 72 nM. selleck.co.jpmedchemexpress.com This potency was noted to be significantly higher than that of the endogenous ligand, oleic acid. selleck.co.jp

Another common assay measures the mobilization of intracellular calcium ([Ca2+]i) following receptor activation. apexbt.com In CHO cells expressing hGPR40, this compound was shown to concentration-dependently augment [Ca2+]i. medchemexpress.com The agonist activity of this compound has been confirmed in various cell lines expressing either human or mouse GPR40. plos.org The compound also exhibited high binding affinity for the human GPR40 receptor with a Ki of 38 nM. selleck.co.jp

| Assay Type | Cell Line | Parameter Measured | This compound Activity |

| Inositol Monophosphate Production | CHO-hGPR40 | Intracellular IP | EC50 = 72 nM selleck.co.jpmedchemexpress.com |

| Calcium Mobilization | CHO-hGPR40 | Intracellular Ca2+ | Concentration-dependent increase medchemexpress.com |

| Receptor Binding | CHO-hGPR40 | Binding Affinity (Ki) | 38 nM selleck.co.jp |

Insulin (B600854) Secretion Assays in Isolated Islets and Insulinoma Cell Lines

The primary therapeutic potential of this compound lies in its ability to enhance glucose-stimulated insulin secretion (GSIS). This has been extensively studied in isolated pancreatic islets and insulinoma cell lines, such as INS-1 833/15 and MIN6 cells. nih.govbiocrick.com In the presence of elevated glucose concentrations, this compound dose-dependently stimulated insulin secretion from INS-1 833/15 cells. medchemexpress.com This glucose-dependent action is a critical feature, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. nih.gov

Studies using isolated rat and human pancreatic islets have corroborated these findings, demonstrating that this compound enhances glucose-induced insulin secretion in a glucose-dependent manner. researchgate.netnih.goveasd.org The stimulatory effect of this compound on insulin secretion was found to be correlated with an elevation of intracellular Ca2+ in β-cells. nih.gov Importantly, this compound did not affect glucagon (B607659) secretion at both low and high glucose concentrations in human islets, further supporting its β-cell-specific action. nih.goveasd.org

| Cell/Tissue Type | Glucose Condition | Effect of this compound |

| INS-1 833/15 cells | 10 mM | Dose-dependent stimulation of insulin secretion medchemexpress.com |

| Isolated Rat Islets | High Glucose | Enhanced glucose-induced insulin secretion researchgate.netnih.gov |

| Isolated Human Islets | High Glucose | Enhanced glucose-induced insulin secretion researchgate.netnih.gov |

| Isolated Human Islets | Low and High Glucose | No effect on glucagon secretion nih.gov |

Assessment of Beta-Cell Function and Survival under Prolonged this compound Exposure

A crucial aspect of preclinical evaluation is to determine the long-term effects of a compound on pancreatic β-cell health. Chronic exposure to certain fatty acids can lead to β-cell dysfunction and apoptosis, a phenomenon known as lipotoxicity. mdpi.complos.org To investigate this, cytokine-sensitive INS-1 832/13 cells were exposed to pharmacologically active concentrations of this compound for 72 hours. nih.gov The results showed that prolonged exposure to this compound did not alter glucose-stimulated insulin secretion, insulin content, or caspase 3/7 activity, an indicator of apoptosis. nih.govresearchgate.net This is in contrast to prolonged exposure to palmitic or oleic acid, which impaired β-cell function and survival. nih.gov These findings suggest that prolonged stimulation of GPR40/FFAR1 by this compound does not cause pancreatic β-cell dysfunction or induce apoptosis. selleck.co.jp Further studies in MIN6 cells also indicated that fasiglifam (B1672068) did not exacerbate fatty acid-induced lipotoxicity. plos.org

In Vivo Models for Investigating this compound Effects on Glucose Homeostasis

Animal Models for Investigating Glucose Metabolism Modulation

The in vivo efficacy of this compound in modulating glucose metabolism has been demonstrated in various animal models of type 2 diabetes. In an oral glucose tolerance test (OGTT) in female Wistar fatty rats with impaired glucose tolerance, this compound showed potent plasma glucose-lowering and insulinotropic actions. apexbt.combiocrick.com Similarly, in N-STZ-1.5 rats, a model of type 2 diabetes, oral administration of this compound resulted in a significant improvement in glucose tolerance. nih.govresearchgate.net

A key characteristic of this compound is its glucose-dependent action in vivo. In fasted normal Sprague-Dawley rats, this compound did not enhance insulin secretion or cause hypoglycemia, even at doses higher than those effective in diabetic models. nih.govmedchemexpress.com This supports the in vitro findings and highlights the compound's potential for a favorable safety profile regarding hypoglycemia.

| Animal Model | Test | Outcome |

| Wistar Fatty Rats | Oral Glucose Tolerance Test | Potent plasma glucose-lowering action apexbt.combiocrick.com |

| N-STZ-1.5 Rats | Oral Glucose Tolerance Test | Clear improvement in glucose tolerance nih.govresearchgate.net |

| Sprague-Dawley Rats (Normal) | Fasting | No effect on insulin secretion or blood glucose nih.govmedchemexpress.com |

Examination of Insulinotropic Actions in Diabetic Rodent Models

The insulin-secreting (insulinotropic) effects of this compound have been specifically examined in diabetic rodent models. In Zucker diabetic fatty (ZDF) rats, a genetic model of obesity and type 2 diabetes, this compound significantly augmented plasma insulin levels and reduced fasting hyperglycemia. nih.govselleck.co.jpresearchgate.net A single oral dose of this compound in a rat model of diabetes was shown to reduce blood glucose excursion and increase insulin secretion during an OGTT. apexbt.comselleck.co.jp

Long-term studies in ZDF rats have also been conducted. Six-week multiple dosing of TAK-875 significantly decreased glycated hemoglobin (GHb) levels. nih.gov Furthermore, in diabetic N-STZ-1.5 rats, the glucose-lowering effects of fasiglifam were maintained after 15 weeks of treatment, unlike glibenclamide, a sulfonylurea drug, whose effects diminished after 4 weeks. nih.gov These findings suggest that GPR40 agonists could offer more durable efficacy than sulfonylureas. nih.gov

| Animal Model | Treatment | Effect on Insulin/Glucose |

| Zucker Diabetic Fatty (ZDF) Rats | Single Dose | Augmented plasma insulin, reduced fasting hyperglycemia nih.govresearchgate.net |

| Rat Model of Diabetes | Single Dose (during OGTT) | Increased insulin secretion, reduced blood glucose excursion apexbt.comselleck.co.jp |

| Zucker Diabetic Fatty (ZDF) Rats | 6-week Multiple Dosing | Significant decrease in GHb levels nih.gov |

| N-STZ-1.5 Rats | 15-week Treatment | Maintained glucose-lowering effect nih.gov |

Chemical Synthesis and Analog Development of Rac Tak 875

Synthetic Methodologies for rac-TAK-875

The synthesis of TAK-875 is a multi-step process centered on the construction of a central dihydrobenzofuran acetic acid scaffold linked to a substituted biphenyl (B1667301) moiety. The initial development work focused on creating a series of fused phenylalkanoic acids to improve upon earlier phenylpropanoic acid leads. The core strategy for what would become the racemic mixture of TAK-875 involves the synthesis of the dihydrobenzofuran ring system, followed by the attachment of the biphenyl side chain via an ether linkage, and finally, the introduction of the acetic acid group.

The general approach begins with a substituted phenol (B47542) which is used to construct the dihydrobenzofuran ring. The key biphenyl component, containing a 2',6'-dimethyl substitution and a functionalized propoxy chain at the 4'-position, is typically prepared separately. A crucial step is the coupling of these two main fragments, often through a Williamson ether synthesis, where the hydroxyl group on the dihydrobenzofuran is linked to a halogenated precursor of the biphenyl side chain. The final step involves the elaboration of a functional group on the dihydrobenzofuran ring into the required acetic acid moiety. While the clinically investigated compound, TAK-875, is the (S)-enantiomer, the synthetic route without a chiral resolution step or an asymmetric synthesis approach would yield the racemic mixture, this compound. nih.govnih.gov

Asymmetric Synthesis Approaches for this compound and its Enantiomers

Pharmacological studies revealed a significant difference in the activity of the two enantiomers of TAK-875. The (S)-enantiomer is a potent GPR40 agonist, while the (R)-enantiomer exhibits substantially lower affinity and activity. nih.gov This stereoselectivity necessitates a method to obtain the enantiomerically pure (S)-form for therapeutic use.

Two primary strategies are employed for this purpose: asymmetric synthesis or chiral resolution of the racemic mixture.

Chiral Resolution: This is a common and robust method for separating enantiomers on an industrial scale. In this process, the racemic mixture of a key intermediate, such as the dihydrobenzofuran acetic acid, is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine). wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. After separation, the desired diastereomeric salt is treated to remove the chiral auxiliary, yielding the enantiomerically pure (S)-TAK-875. wikipedia.org

Asymmetric Synthesis: This approach involves creating the desired stereocenter selectively during the synthesis. This can be achieved by using chiral catalysts, reagents, or auxiliaries that direct the formation of one enantiomer over the other. While specific details of a large-scale asymmetric synthesis for TAK-875 are not extensively published in primary literature, such methods are a cornerstone of modern pharmaceutical manufacturing to avoid the loss of 50% of the material inherent in chiral resolution. researchgate.net

Research has unequivocally shown the preference for the (S)-stereochemistry for GPR40 activity, indicating that the spatial arrangement of the acetic acid moiety relative to the dihydrobenzofuran ring is critical for effective interaction with the receptor. nih.gov

| Enantiomer | Human GPR40 Agonist Activity (EC₅₀, µM) | Human GPR40 Binding Affinity (Kᵢ, µM) |

|---|---|---|

| (S)-enantiomer (TAK-875) | 0.014 | 0.038 |

| (R)-enantiomer | >10 | >10 |

Design and Synthesis of this compound Derivatives and Analogs

The discovery of TAK-875 spurred further research to explore its chemical space, aiming to enhance its pharmacological properties and to develop novel GPR40 agonists, partly to mitigate off-target effects like potential liver toxicity that halted the development of TAK-875. nih.gov

Early structure-activity relationship (SAR) studies focused on modifying the phenylpropanoic acid scaffold. Researchers found that cyclizing the propanoic acid moiety onto the phenyl ring to form fused ring systems, such as dihydrobenzofuran or chromane (B1220400), maintained or improved agonist activity while significantly enhancing pharmacokinetic profiles, likely by preventing metabolic β-oxidation. nih.gov

The size of this fused ring was found to be important. Five- and six-membered rings (dihydrobenzofuran and chromane derivatives) exhibited potent agonist activities, comparable to the original acyclic lead compound. However, expanding the ring to a seven-membered cycle led to a marked decrease in potency. nih.gov These findings established the dihydrobenzofuran as a superior template for further optimization. nih.gov Further SAR analysis revealed that various substituents at the 4'-position of the biphenyl scaffold were generally well-tolerated, allowing for modifications to fine-tune properties like solubility and metabolism. nih.gov

| Compound | Modification | Human GPR40 Agonist Activity (EC₅₀, µM) |

|---|---|---|

| Lead Compound 1 | Acyclic Phenylpropanoic Acid | 0.0057 |

| Analog 3 | Fused 5-membered ring (Dihydrobenzofuran) | 0.028 |

| Analog 4 | Fused 6-membered ring (Chromane) | 0.023 |

| Analog 5 | Fused 7-membered ring | 0.54 |

The TAK-875 structure has served as a benchmark and a foundational scaffold for the design of new GPR40 agonists. Research efforts have aimed to identify novel chemotypes that retain the high potency of TAK-875 but possess improved safety profiles. nih.gov

One approach involved replacing the phenylpropanoic acid moiety with other acidic groups. For example, a series of compounds featuring a thiophen-2-ylpropanoic acid scaffold were developed. These analogs functioned as full GPR40 agonists with reduced lipophilicity and demonstrated more potent glucose-lowering effects in preclinical models than the partial agonist TAK-875. acs.org

Another strategy led to the discovery of biaryl chromans that act as GPR40 ago-allosteric modulators (AgoPAMs). These compounds not only act as agonists themselves but also positively modulate the activity of endogenous ligands. This class of molecules demonstrated superior in vivo glucose-lowering efficacy compared to partial agonists like TAK-875. nih.gov Other novel scaffolds, such as spiropiperidine derivatives, were also identified by focusing on structural modifications designed to reduce lipophilicity and break planarity, leading to agonists with unique pharmacological and pharmacokinetic properties. acs.org

Radiosynthesis of Labeled this compound Analogs for Receptor Characterization

To facilitate the study of GPR40 receptor distribution, density, and in vivo target engagement, radiolabeled versions of TAK-875 have been synthesized. These tools are crucial for both in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

Researchers have successfully developed both tritium (B154650) ([³H]) and fluorine-18 (B77423) ([¹⁸F]) labeled derivatives of TAK-875. nih.gov

[³H]-TAK-875: Tritiated TAK-875 is primarily used for in vitro receptor binding studies, allowing for precise quantification of GPR40 in tissue homogenates and on cell lines.

[¹⁸F]-TAK-875 Analogs: For in vivo imaging, a fluorine-18 labeled analog was created by modifying the 3-(methylsulfonyl)propoxy side chain, a position deemed less critical for receptor binding. The radiosynthesis of an [¹⁸F]fluoropropyl derivative was achieved with good radiochemical yield and was developed as a PET tracer for imaging pancreatic β-cells. nih.govresearchgate.net While these imaging agents showed high uptake in areas of interest, studies also revealed a degree of non-specific binding, indicating that future PET tracer development should focus on reducing this background signal. researchgate.net

These radiolabeled probes have been instrumental in confirming GPR40 expression and have been used to track the specific labeling of cells that overexpress the receptor. researchgate.net

Structure Activity Relationship Sar Studies of Rac Tak 875

Identification of Key Structural Determinants for GPR40/FFAR1 Agonist Activity of rac-TAK-875

The chemical structure of this compound, [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid, possesses several key structural elements that are critical for its interaction with the GPR40 receptor researchgate.netnih.govtandfonline.com.

Carboxylic Acid Head Group: The acetic acid moiety, specifically the carboxylic acid functional group, is a fundamental pharmacophore for GPR40 agonism. Structural analyses, including X-ray crystallography of the GPR40-TAK-875 complex, have shown that this acidic group forms crucial salt bridge interactions with basic amino acid residues within the receptor's binding pocket, such as Arginine 183 and Arginine 258. These interactions are vital for anchoring the molecule and initiating receptor activation frontiersin.org.

Analysis of Functional Group Contributions to this compound Potency and Selectivity

The potency and selectivity of this compound are directly attributable to the precise arrangement and chemical nature of its functional groups. SAR studies have elucidated how specific modifications impact these crucial parameters.

Potency: this compound exhibits potent agonist activity at the human GPR40 receptor, with reported EC50 values typically in the low nanomolar range (e.g., 14-72 nM) apexbt.comresearchgate.netcaymanchem.commedchemexpress.comselleckchem.commedchemexpress.com. This high potency is significantly greater than that of endogenous ligands like oleic acid, which requires much higher concentrations (around 30 µM) for comparable activation apexbt.comselleckchem.com. The carboxylic acid group's ability to form strong ionic interactions is a primary driver of this potency. Modifications to the biphenylmethoxy tail also influenced potency; while substantial changes could diminish activity, the methylsulfonylpropoxy group provided a balance of improved pharmacokinetics without sacrificing significant potency nih.govtandfonline.comacs.org.

Selectivity: A key achievement in the design of this compound was its excellent selectivity for GPR40 over other related free fatty acid receptors, such as FFAR2 (GPR43) and FFAR3 (GPR41) chemicalprobes.orgapexbt.comselleckchem.com. Studies indicated that this compound displayed minimal to no agonist activity at these other receptors, with EC50 values exceeding 10 µM apexbt.comselleckchem.com. This high selectivity is crucial for minimizing potential off-target effects and ensuring a favorable safety profile. The specific structural features, particularly the unique shape and chemical properties of the biphenylmethoxy substituent and the dihydrobenzofuran core, are believed to contribute to this receptor subtype selectivity.

Table 1: Potency and Selectivity of TAK-875 and Endogenous Ligands at GPR40 Family Receptors

| Compound | Target | Assay Type | Potency (EC50/Ki) | Selectivity (vs. FFAR2/3) | Reference |

| TAK-875 | hGPR40 | Ca2+ mobilization | EC50 = 14 nM | EC50 > 10 µM | selleckchem.com |

| TAK-875 | hGPR40 | Binding Assay | Ki = 38 nM | - | chemicalprobes.org |

| TAK-875 | rGPR40 | Binding Assay | Ki = 140 nM | - | chemicalprobes.org |

| Oleic Acid | hGPR40 | Ca2+ mobilization | EC50 = 29.9 µM | - | selleckchem.com |

| TAK-875 | FFAR2 | - | EC50 > 10 µM | - | selleckchem.com |

| TAK-875 | FFAR3 | - | EC50 > 10 µM | - | selleckchem.com |

Stereochemical Influences on this compound Receptor Interactions

Chirality plays a pivotal role in the pharmacological activity of this compound. The molecule contains a chiral center at the C3 position of the dihydrobenzofuran ring, leading to two enantiomers: the (S)-enantiomer and the (R)-enantiomer. SAR studies have unequivocally demonstrated that the stereochemistry at this position significantly influences the compound's affinity and efficacy at the GPR40 receptor researchgate.netnih.govacs.orgresearchgate.net.

The (S)-enantiomer, which constitutes the active form of TAK-875 (compound 9a), exhibits substantially higher potency and affinity for the human GPR40 receptor compared to its (R)-enantiomer (compound 9b) nih.gov. Specifically, the human affinity (Ki) for the (R)-isomer is reported to be approximately ten times greater than that of the (S)-enantiomer, indicating a strong preference for the (S)-configuration for optimal receptor engagement and activation researchgate.net. This stereochemical specificity highlights the precise three-dimensional fit required within the GPR40 binding pocket, where subtle differences in molecular orientation can lead to significant changes in biological activity.

Mechanistic Investigations of Off Target Effects and Potential Liabilities of Rac Tak 875

Reactive Metabolite Formation from rac-TAK-875

A key area of investigation has been the metabolic activation of this compound into chemically reactive species that can contribute to cellular damage. nih.govoup.com The presence of a carboxylic acid moiety in the structure of this compound makes it susceptible to specific metabolic pathways that can lead to the formation of reactive intermediates. researchgate.netdntb.gov.ua

The major metabolic pathway for this compound is the formation of an acyl glucuronide conjugate, designated as TAK-875-AG. nih.govtandfonline.com While glucuronidation is typically a detoxification pathway, acyl glucuronides can be chemically reactive and have been associated with drug-induced toxicities. researchgate.nettandfonline.com Studies have shown that TAK-875-AG is unstable, with a chemical degradation half-life of 0.5 hours, which is comparable to the acyl glucuronide metabolites of other drugs known for idiosyncratic reactions. oup.com This inherent reactivity is demonstrated by the detection of acyl migration products. oup.com

Treatment of human hepatocytes with radiolabeled this compound resulted in significant covalent binding to proteins, suggesting the formation of reactive metabolites. nih.govoup.comoup.com The covalent binding burden was estimated to be 2.0 mg/day, exceeding the 1 mg/day threshold that is considered a risk for drug-induced liver injury. nih.govoup.comoup.com This covalent binding is largely attributed to the reactive TAK-875-AG. nih.govoup.com The formation of TAK-875-AG appears to be more efficient in non-rodent species, and presumably humans, compared to rats. nih.govoup.comoup.com

| Compound | Covalent Protein Binding (pmole/mg protein) |

|---|---|

| 14C-TAK-875 | 69.1 ± 4.3 |

| 14C-M-I | 21.8 ± 9.3 |

| 3H-M-II | 3.8 ± 2.2 |

In addition to acyl glucuronidation, the formation of an acyl-CoA thioester intermediate of this compound has been proposed as another pathway for generating reactive metabolites. nih.govoup.comdntb.gov.ua Acyl-CoA thioesters are known to be highly reactive. dntb.gov.uatandfonline.com While direct detection of these intermediates is challenging due to their instability, their formation can be inferred from the presence of downstream metabolites. tandfonline.com The detection of a taurine (B1682933) conjugate of this compound (fasiglifam-Tau) suggests the upstream formation of the corresponding acyl-CoA thioester. tandfonline.com The combination of a high rate of acyl migration of the glucuronide and the formation of acyl-CoA conjugates has been correlated with a higher probability of drug-induced liver injury. liverpool.ac.uk

Impact of this compound on Cellular Energetics and Organelle Function

Further investigations have revealed that this compound can impair mitochondrial function, a critical aspect of cellular energetics. nih.govoup.comoup.comsimulations-plus.complos.org Both this compound and its acyl glucuronide metabolite have been shown to inhibit mitochondrial respiration in HepG2 cells. nih.govsimulations-plus.com Specifically, this compound was found to inhibit the activity of mitochondrial Complex I and Complex II of the electron transport chain in isolated rat mitochondria. nih.govoup.comoup.com

Mitochondrial injury can be a significant contributor to drug-induced liver injury. oup.comoup.com The impairment of mitochondrial function by this compound, coupled with the inhibition of bile salt export pump (BSEP) and other hepatic transporters, is thought to create a synergistic effect leading to hepatotoxicity. nih.govsimulations-plus.complos.org The inhibition of these transporters can lead to the accumulation of bile acids, which can further damage mitochondrial membranes. oup.comoup.com This dual impact on bile acid homeostasis and mitochondrial function represents a significant liability for this compound. nih.govsimulations-plus.comfrontiersin.org

Mitochondrial Respiration Inhibition

Investigations into the cellular mechanisms of this compound have revealed significant off-target effects on mitochondrial function. Studies have demonstrated that this compound impairs mitochondrial respiration in hepatocytes. nih.gov In vitro experiments using HepG2 cells showed a dramatic, dose-dependent decrease in the oxygen consumption rate (OCR) following exposure to this compound at concentrations of 10 μM and higher, indicating an impact on basal respiration. plos.org This suggests a switch from oxidative to non-oxidative respiration, which was further supported by an observed acidification of the media. plos.org

Both this compound and its primary metabolite, TAK-875-acyl glucuronide (TAK-875-Glu), have been found to reduce the OCR in primary human hepatocytes in a dose-dependent manner, suggesting both compounds can act as mitochondrial electron transport chain (ETC) inhibitors. nih.gov The compound's interference with oxidative phosphorylation leads to a reduction in cellular ATP content. plos.org Further analysis revealed that this compound also causes a dose-dependent reduction in maximal respiratory capacity. plos.org These findings collectively point to mitochondrial damage as a key off-target effect of this compound. plos.orgresearchgate.net Other observed mitochondrial perturbations include a decrease in mitochondrial mass and membrane potential. plos.org

Modulation of Transporter Activities by this compound

A significant contributor to the liabilities associated with this compound is its potent inhibition of various hepatic transporters responsible for bile acid and bilirubin (B190676) homeostasis. nih.govresearchgate.net This inhibition affects both uptake and efflux processes in the liver. plos.orgdokumen.pub

Hepatic Uptake Transporters (e.g., Ntcp, OATP/Oatp)

This compound has been shown to inhibit key hepatic uptake transporters, including the Na+/taurocholate cotransporting polypeptide (Ntcp) and organic anion-transporting polypeptides (OATP/Oatp). nih.govbiomolther.orgnih.gov These transporters are located on the basolateral membrane of hepatocytes and are responsible for clearing substances like bile acids from the blood. researchgate.net

Inhibition of Ntcp by this compound was found to be competitive, with a reported Kᵢ value of 4.30 µM. nih.gov Studies in rat hepatocytes measured an IC₅₀ value of 10.9 μM for Ntcp inhibition. nih.gov Furthermore, this compound significantly inhibited the function of OATP1B1 and OATP1B3, with IC₅₀ values of 2.28 μM and 3.98 μM, respectively. nih.govresearchgate.net The disruption of these uptake transporters can lead to an accumulation of bile acids in the serum. plos.orgnih.gov

Table 1: Inhibition of Hepatic Uptake Transporters by this compound

| Transporter | Species/System | Inhibition Constant |

|---|---|---|

| Ntcp | Rat Hepatocytes | IC₅₀: 10.9 μM nih.gov |

| NTCP | CHO Cells | Kᵢ: 4.30 µM (competitive) nih.gov |

| OATP1B1 | OATP1B1-expressing cells | IC₅₀: 2.28 μM nih.gov |

Hepatic Efflux Transporters (e.g., MRP2/Mrp2, MRP3)

In addition to uptake transporters, this compound and its acyl glucuronide metabolite (TAK-875AG) inhibit critical hepatic efflux transporters located on the canalicular and sinusoidal membranes of hepatocytes. nih.govplos.org These transporters, including the Multidrug Resistance-Associated Protein 2 (MRP2/Mrp2) and MRP3, are vital for excreting bile acids and other metabolites from the liver into the bile or back into circulation. evotec.com

This compound was found to inhibit MRP2 with an IC₅₀ value of 2.41 μM. nih.gov Both the parent compound and its metabolite, TAK-875AG, demonstrated similar potencies for inhibiting human MRP2 and the Bile Salt Export Pump (BSEP). nih.gov Notably, TAK-875AG was found to be an exceptionally potent inhibitor of MRP3, with an IC₅₀ value of 0.21 μM. nih.gov The inhibition of these efflux transporters, particularly MRP2 and MRP3, can lead to the intrahepatic accumulation of bile acids and the reactive TAK-875AG metabolite, contributing to cholestatic hepatotoxicity. nih.govresearchgate.netnih.gov

Table 2: Inhibition of Hepatic Efflux Transporters by this compound and its Metabolite

| Transporter | Inhibitor | Species/System | Inhibition Constant |

|---|---|---|---|

| MRP2/Mrp2 | This compound | MDCK-MRP2 cells | IC₅₀: 2.41 μM nih.gov |

| MRP2 | This compound | Human | Similar potency to TAK-875AG nih.gov |

| MRP2 | TAK-875AG | Human | Similar potency to this compound nih.gov |

| MRP3 | TAK-875AG | Human | IC₅₀: 0.21 μM nih.gov |

Genetic Factors Influencing Susceptibility to this compound-Related Liabilities

Recent research indicates that genetic factors play a role in an individual's susceptibility to the liver injury associated with this compound. nih.gov

Gene Pathway Analysis and Expression Quantitative Trait Loci (eQTL) Mapping

In a preclinical approach using Collaborative Cross mice, which have diverse genetic backgrounds, liver gene expression profiling was conducted following this compound administration. nih.gov This analysis identified hundreds of responsive transcripts, revealing alterations in pathways related to immune response and bile acid homeostasis across all strains. nih.gov Furthermore, strain-dependent gene expression changes were noted in pathways associated with oxidative stress and mitochondrial dysfunction. nih.gov

By using the fold-change in gene expression to create pathway-based phenotypes for genetic mapping, researchers were able to identify candidate risk factor genes. nih.govresearchgate.net The genetic susceptibility to this compound-induced liver injury was found to be linked to the susceptibility to other forms of drug-induced liver injury, particularly those with a cholestatic or mixed phenotype. nih.gov Functional enrichment analysis of GWAS data highlighted the involvement of oxidative stress and mitochondrial pathways, corroborating the mechanistic findings. nih.govnih.gov These eQTL mapping approaches help to bridge the gap between genetic variation and the molecular mechanisms underlying this compound's off-target liabilities. biorxiv.orgelifesciences.org

Heritable Contributions to Observed Biochemical Responses

The idiosyncratic nature of the drug-induced liver injury (DILI) observed with this compound, where only a small subset of the exposed population is affected, strongly suggests that genetic factors contribute to individual susceptibility. nih.govnih.gov Investigations into the biochemical responses to this compound have leveraged genetic reference populations and human clinical trial data to identify heritable traits that predispose individuals to its off-target hepatic effects. nih.govnih.gov

Preclinical research utilizing Collaborative Cross (CC) mice, a genetically diverse population designed to model human genetic heterogeneity, has been instrumental in dissecting the heritable components of this compound's toxicity profile. nih.govbiorxiv.org In a study involving 45 distinct CC lines, liver gene expression profiling was conducted following administration of this compound. The analysis distinguished between gene expression changes that occurred broadly across all strains and those that were highly dependent on the genetic background of the strain (i.e., highly heritable). nih.govnih.gov

The findings revealed that alterations in gene pathways related to immune response and bile acid homeostasis were consistent across most strains, suggesting they represent a general pharmacological or toxicological response to the compound. nih.govnih.gov In contrast, the expression of genes within oxidative stress and mitochondrial dysfunction pathways showed a strong interaction between the treatment and the mouse strain, indicating that the response in these specific pathways is highly heritable. nih.govnih.govresearchgate.net This suggests that an individual's genetic makeup is a key determinant of whether exposure to this compound will trigger these specific damaging cellular processes, providing a mechanistic link to genetic susceptibility for DILI. nih.govresearchgate.net

Table 1. Heritability of Pathway Responses to this compound in Collaborative Cross Mice

| Pathway | Type of Response (Heritability) | Key Finding | Reference |

|---|---|---|---|

| Oxidative Stress & Mitochondrial Dysfunction | Strain-Dependent (Highly Heritable) | Gene expression changes were significantly enriched in this category, indicating a strong link between genetic background and susceptibility to these specific toxic effects. | nih.govnih.govresearchgate.net |

| Immune Response & Bile Acid Homeostasis | Consistent Across Strains (Low Heritability) | These changes reflect a general response to the compound, not tied to specific genetic risk factors for idiosyncratic injury. | nih.govnih.govresearchgate.net |

Further investigation points to specific heritable factors that could influence the biochemical cascade leading to liver injury. One such area is the function of hepatic transporters responsible for clearing this compound and its metabolites. The compound's reactive acyl glucuronide metabolite, TAK-875AG, is a known substrate for transporters like the Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. oup.com It is established that functional polymorphisms exist in the genes encoding these transporters, which can alter their efficacy. researchgate.netunibo.itnih.gov An inherited deficiency in the ability to transport TAK-875AG out of hepatocytes could lead to its accumulation, a key initiating event for cellular toxicity. Furthermore, polymorphisms in the Bile Salt Export Pump (BSEP), another critical transporter in bile acid homeostasis, are also associated with an increased risk for DILI. researchgate.netmdpi.comuzh.ch

Table 2. Potential Heritable Factors in this compound Biochemical Response

| Genetic Factor | Associated Protein/Pathway | Potential Biochemical Consequence | Reference |

|---|---|---|---|

| Variants from Human GWAS | Oxidative Stress & Mitochondrial Pathways | Increased susceptibility to this compound-induced DILI by predisposing hepatocytes to cellular stress and mitochondrial damage upon drug exposure. | nih.govnih.gov |

| Polymorphisms in ABC Transporter Genes (e.g., ABCC2, ABCC3) | Multidrug resistance-associated protein 2 (MRP2) & Multidrug resistance-associated protein 3 (MRP3) | Potentially impaired efflux of the TAK-875 acyl glucuronide (TAK-875AG) metabolite, leading to its accumulation in the liver and subsequent cellular injury. | researchgate.netunibo.itnih.gov |

| Polymorphisms in ABCB11 Gene | Bile Salt Export Pump (BSEP) | Altered bile acid homeostasis, which can exacerbate liver injury initiated by other mechanisms. | researchgate.netmdpi.comuzh.ch |

Translational Research and Future Directions for Rac Tak 875 Studies

rac-TAK-875 as a Research Tool for GPR40/FFAR1 Biology

This compound has proven to be an indispensable pharmacological tool for elucidating the physiological and pathophysiological functions of GPR40/FFAR1. Its high potency and selectivity have allowed researchers to probe the receptor's activity with a high degree of confidence. researchgate.net In vitro studies using cell lines and isolated pancreatic islets have consistently demonstrated that this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS) by activating GPR40. nih.govrepec.org This activation leads to the mobilization of intracellular calcium, a key step in the insulin exocytosis pathway. elsevierpure.com

In vivo studies in various animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats, have further solidified the role of GPR40 in glycemic control. nih.govnih.gov Administration of this compound in these models led to improved glucose tolerance and a reduction in hyperglycemia, primarily through the enhancement of insulin secretion in a glucose-dependent manner. nih.gov This glucose dependency is a crucial feature of GPR40 agonism, as it implies a lower risk of hypoglycemia compared to other insulin secretagogues. nih.govpatsnap.com

Furthermore, research with this compound has revealed that it acts as an ago-allosteric modulator of FFAR1. drugbank.com This means that it not only has its own partial agonistic activity but also positively cooperates with endogenous free fatty acids to enhance receptor activation and subsequent insulin secretion. drugbank.com This finding provides a more nuanced understanding of how synthetic GPR40 agonists interact with the receptor in a physiological context.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type/System | Endpoint Measured | Key Finding | Reference(s) |

|---|---|---|---|---|

| Calcium Mobilization | CHO cells expressing hFFAR1 | Intracellular Ca2+ influx | Potent agonistic activity | plos.org |

| Insulin Secretion | INS-1 833/15 cells | Insulin release | Glucose-dependent insulinotropic action | nih.gov |

| Insulin Secretion | Primary rat islets | Insulin release | Augmentation of glucose-stimulated insulin secretion | nih.gov |

Implications of this compound Research for Next-Generation GPR40 Agonist Design

The primary lesson learned from the clinical development of this compound was the critical importance of thoroughly investigating potential off-target effects and metabolic liabilities. The emergence of liver toxicity in Phase III trials, despite promising efficacy data, highlighted a significant hurdle for GPR40 agonists. oup.comnih.gov Subsequent research has focused on understanding the mechanisms behind this toxicity, with studies suggesting that the formation of reactive metabolites, specifically an acyl glucuronide, may play a role. oup.com The carboxylic acid moiety present in this compound and many other GPR40 agonists has been identified as a potential source of this liability. nih.gov

This knowledge has profound implications for the design of the next generation of GPR40 agonists. Medicinal chemists are now exploring strategies to mitigate the risk of hepatotoxicity by modifying the chemical scaffold to avoid the formation of reactive metabolites. nih.gov This includes designing agonists with different acidic headgroups or those that are metabolized through safer pathways. frontiersin.org The goal is to create compounds that retain the potent and selective GPR40 agonism of this compound while exhibiting an improved safety profile. For instance, the development of agonists that are more polar or have reduced lipophilicity is being pursued to minimize off-target effects. figshare.com The research on CPL207280, a newer GPR40 agonist, suggests that liver-safe agonists are feasible, and that drug-induced liver injury is not an inherent feature of all GPR40 agonists but is linked to the specific properties of the individual compound. plos.org

Advanced Methodologies in Investigating GPR40 Agonist Pharmacodynamics

The study of this compound and other GPR40 agonists has spurred the development and application of advanced methodologies to characterize their pharmacodynamic effects. In vitro, high-throughput screening assays measuring intracellular calcium mobilization and insulin secretion from pancreatic beta-cell lines (e.g., INS-1E, MIN6) are standard tools. elsevierpure.complos.org More sophisticated techniques, such as studying the effects on single-cell calcium oscillations and islet perifusion systems, provide a more dynamic picture of insulin release.

In vivo, the use of diabetic animal models remains crucial for assessing the therapeutic potential of new GPR40 agonists. nih.gov Techniques such as the oral glucose tolerance test (OGTT) and hyperglycemic clamps are employed to quantify improvements in glucose homeostasis. nih.gov Furthermore, the development of GPR40 knockout and transgenic animal models has been instrumental in confirming the on-target effects of these compounds and in dissecting the specific contribution of GPR40 to metabolic regulation. drugbank.comnih.gov

Computational approaches, including molecular docking and homology modeling, are also playing an increasingly important role. acs.orgfrontiersin.org These methods help to visualize how agonists like this compound bind to the GPR40 receptor, providing insights that can guide the rational design of new molecules with improved properties. frontiersin.org The elucidation of the crystal structure of GPR40 in complex with an agonist has been a significant breakthrough, offering a detailed template for structure-based drug design. acs.org

Table 2: Methodologies for GPR40 Agonist Evaluation

| Methodology | Application | Purpose | Reference(s) |

|---|---|---|---|

| In Vitro Calcium Assays | High-throughput screening in GPR40-expressing cell lines | To determine agonist potency and efficacy | plos.org |

| Islet Perifusion | Dynamic measurement of insulin secretion from isolated islets | To characterize the temporal pattern of insulin release | nih.gov |

| Oral Glucose Tolerance Test (OGTT) | In vivo assessment in animal models | To evaluate the effect on glucose tolerance and insulin secretion | nih.gov |

| GPR40 Knockout/Transgenic Models | In vivo studies | To confirm on-target effects and elucidate the physiological role of GPR40 | drugbank.comnih.gov |

Unexplored Biological Roles of GPR40 Beyond Pancreatic Beta-Cells

While the primary focus of GPR40 research has been on its role in pancreatic beta-cells and insulin secretion, emerging evidence suggests that this receptor has broader physiological functions. nih.govscienceopen.comresearchgate.net GPR40 is also expressed in other tissues, including the brain and enteroendocrine cells of the gut, opening up new avenues for therapeutic intervention. patsnap.comnih.govmdpi.com

In the gut, GPR40 activation on enteroendocrine L-cells stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). frontiersin.orgnih.gov This provides an additional mechanism by which GPR40 agonists can improve glycemic control, as GLP-1 itself enhances glucose-dependent insulin secretion and has other beneficial metabolic effects. nih.gov Some next-generation GPR40 agonists are being designed to act as "full agonists" or "superagonists" that can robustly stimulate both insulin and incretin secretion. nih.govresearchgate.net

The expression of GPR40 in the brain has led to investigations into its potential role in neuronal function and neurodegenerative diseases. patsnap.com Preliminary research suggests that GPR40 activation may have neuroprotective effects, and it is being explored as a potential therapeutic target for conditions like Alzheimer's disease. researchgate.net Furthermore, there are indications that GPR40 may be involved in appetite regulation and energy expenditure, suggesting a potential role for its agonists in the management of obesity. patsnap.com These unexplored areas represent exciting frontiers for future GPR40 research, with the potential to uncover novel therapeutic applications for agonists that build upon the foundation laid by the study of this compound.

Q & A

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of rac-TAK-875 in preclinical models?

- Methodological Answer : Preclinical pharmacokinetic studies should include parameters such as bioavailability, half-life, and tissue distribution. Use validated analytical methods (e.g., HPLC or LC-MS) to quantify this compound and its metabolites in plasma and tissues. Ensure proper controls, such as vehicle-treated groups, and adhere to guidelines for animal welfare and sample size justification . For reproducibility, document all protocols in the "Materials and Methods" section, including details on dosing regimens, sampling intervals, and statistical thresholds (e.g., p < 0.05) .

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

- Methodological Answer : Chiral chromatography (e.g., chiral HPLC or SFC) coupled with polarimetric detection is critical to resolve enantiomers and quantify enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, can further confirm stereochemical identity. Report purity thresholds (e.g., ≥95% enantiomeric purity) and include raw chromatograms in supplementary materials .

Q. How can researchers validate the specificity of this compound in target engagement assays?

- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) with recombinant GPR40/FFAR1 receptors. Include negative controls (e.g., receptor knockout models or unrelated ligands) to rule off-target effects. Validate findings with orthogonal methods, such as cAMP or calcium flux assays, and report both EC₅₀ and IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability across species be reconciled?

- Methodological Answer : Conduct interspecies comparisons using liver microsomes or hepatocytes from humans, rodents, and non-rodents. Perform cytochrome P450 inhibition/induction assays to identify species-specific metabolic pathways. Use computational tools (e.g., in silico docking) to model enzyme-substrate interactions. If contradictions persist, apply sensitivity analysis to assess the impact of variability on translational relevance .

Q. What strategies optimize the experimental protocol for assessing this compound’s efficacy in diabetic neuropathy models?

- Methodological Answer : Combine behavioral tests (e.g., mechanical allodynia) with biochemical markers (e.g., TNF-α or IL-6 levels) in streptozotocin-induced diabetic rodents. Use a factorial design to test dose-response relationships and interactions with standard therapies (e.g., gabapentin). Include sham-operated controls and blinded scoring to minimize bias. Power analysis should justify sample sizes, and data should be analyzed using mixed-effects models .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using equilibrium dialysis and portal vein-cannulated models. Compare free drug concentrations in plasma versus target tissues. If in vitro-in vivo correlations (IVIVC) remain weak, apply physiologically based pharmacokinetic (PBPK) modeling to identify barriers to efficacy .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?

- Methodological Answer : Use repeated-measures ANOVA or nonlinear mixed-effects modeling (e.g., Emax models) to account for time-dependent changes. Adjust for covariates like body weight or baseline biomarker levels. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals. For skewed data, apply transformations (e.g., log or Box-Cox) or nonparametric tests .

Q. How should researchers document and share raw data for studies involving this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets (e.g., chromatograms, dose-response curves) in repositories like Figshare or Zenodo with unique DOIs. Use standardized metadata templates to describe experimental conditions and instrument settings. Reference these datasets in the "Supporting Information" section of publications .

Table: Comparison of Analytical Techniques for this compound Characterization

Key Considerations for Methodological Rigor

- Reproducibility : Provide step-by-step protocols for synthesis, assays, and data analysis in supplementary materials .

- Conflict Resolution : Use meta-analysis or systematic reviews to contextualize contradictory findings .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.